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Compound of Interest

Compound Name: Oxanosine

Cat. No.: B1211743 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of oxanosine and its analogs, focusing on their structure-activity

relationships (SAR). This document summarizes key biological data, outlines experimental

protocols, and visualizes relevant signaling pathways to facilitate further research and

development in this area.

Oxanosine, a nucleoside antibiotic first isolated from Streptomyces capreolus, has

demonstrated both antibacterial and antitumor properties. Its mechanism of action is primarily

attributed to the inhibition of key enzymes in the purine biosynthesis pathway. Upon

intracellular phosphorylation to oxanosine-5'-monophosphate (OxMP), it becomes a potent

inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the

de novo synthesis of guanine nucleotides.[1][2] This inhibition leads to the depletion of the

intracellular guanosine triphosphate (GTP) pool, ultimately resulting in the cessation of cell

proliferation and the induction of apoptosis.[1][2] Additionally, oxanosine itself can act as a

competitive inhibitor of GMP synthetase.

This guide synthesizes available data to provide insights into the structural modifications that

may influence the biological activity of oxanosine analogs. Due to a lack of systematic studies

on a wide range of oxanosine analogs, this guide also incorporates data from related

guanosine and inosine analogs to infer potential SAR trends.
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Comparative Biological Activity of Oxanosine and
Analogs
The following tables summarize the available quantitative data for oxanosine, its active

metabolite OxMP, and other relevant nucleoside analogs. This data provides a basis for

understanding the structural requirements for potent enzyme inhibition and cytotoxic activity.
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Compound
Target
Enzyme

Organism/C
ell Line

Ki (nM) IC50 (µM) Reference

Oxanosine-5'-

Monophosph

ate (OxMP)

IMPDH
Cryptosporidi

um parvum
110 - [1]

IMPDH
Bacillus

anthracis
340 -

IMPDH
Campylobact

er jejuni
51 -

IMPDH
Human

(hIMPDH1)
160 -

IMPDH
Human

(hIMPDH2)
150 -

Guanosine-

5'-

Monophosph

ate (GMP)

IMPDH
Cryptosporidi

um parvum
17,000 -

IMPDH
Bacillus

anthracis
115,000 -

IMPDH
Campylobact

er jejuni
8,000 -

IMPDH
Human

(hIMPDH1)
22,000 -

IMPDH
Human

(hIMPDH2)
49,000 -
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Compound Cell Line Activity IC50 (µM) Reference

Oxanosine
L1210 (Murine

Leukemia)
Cytotoxicity -

HeLa (Human

Cervical Cancer)
Cytotoxicity -

Ganciclovir

(GCV)

U251tk (Human

Glioblastoma)
Cytotoxicity ~1

D-carbocyclic 2'-

deoxyguanosine

(CdG)

U251tk (Human

Glioblastoma)
Cytotoxicity ~1

Penciclovir

(PCV)

U251tk (Human

Glioblastoma)
Cytotoxicity ~10-100

Structure-Activity Relationship Analysis
Based on the available data for oxanosine and related nucleoside analogs, several key

structural features appear to be critical for biological activity:

The Imidazo[4,5-d]oxazine Ring System: The core heterocyclic structure of oxanosine is

essential for its activity. The nitrogen and oxygen atoms within this ring system likely

participate in crucial hydrogen bonding interactions within the active sites of its target

enzymes.

The 5'-Phosphate Group: Phosphorylation of oxanosine to OxMP is a prerequisite for potent

IMPDH inhibition. The negatively charged phosphate group is crucial for binding to the IMP

binding site of the enzyme. This is a common feature for many nucleoside monophosphate

dehydrogenase inhibitors.

The Ribose Moiety: The stereochemistry and substitutions on the ribose sugar can

significantly impact activity. For many nucleoside analogs, modifications at the 2' and 3'

positions of the ribose ring affect their affinity for target enzymes and their susceptibility to

metabolic enzymes. While specific data on ribose-modified oxanosine analogs is scarce,
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studies on other nucleoside analogs suggest that modifications that alter the sugar pucker or

introduce steric hindrance can drastically change biological activity.

Substitutions on the Heterocyclic Core: Although no systematic studies on substituted

oxanosine analogs are publicly available, research on other purine analogs indicates that

substitutions at positions corresponding to C2 and C8 of the purine ring can modulate

potency and selectivity for different enzymes.

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have

been generated using the DOT language.
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Caption: Mechanism of action of oxanosine leading to apoptosis.
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Caption: General workflow for an IMPDH inhibition assay.
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Experimental Protocols
This section provides detailed methodologies for the synthesis of oxanosine and a

representative protocol for an in vitro IMPDH inhibition assay, which are crucial for the

evaluation of oxanosine analogs.

Synthesis of Oxanosine
This protocol is adapted from the nitrosative deamination of guanosine.

Materials:

Guanosine

Sodium nitrite (NaNO₂)

Sodium acetate buffer (3 N, pH 3.7)

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

Prepare a solution of guanosine (12.5 mM) in 3 N sodium acetate buffer (pH 3.7).

Add sodium nitrite (124.9 mM) to the guanosine solution.

Incubate the reaction mixture at 37°C for 20-24 hours. Monitor the reaction progress by

HPLC to ensure the consumption of the starting material.

The reaction mixture will contain xanthosine and oxanosine.

Purify oxanosine from the reaction mixture using preparative reverse-phase HPLC.

Lyophilize the collected fractions containing pure oxanosine to obtain the final product.

Confirm the identity and purity of the synthesized oxanosine using analytical techniques

such as NMR and mass spectrometry.
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In Vitro IMPDH Inhibition Assay (Fluorometric)
This protocol describes a general method to screen for inhibitors of IMPDH.

Materials:

Human recombinant IMPDH2 enzyme

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT)

Inosine-5'-monophosphate (IMP)

β-Nicotinamide adenine dinucleotide (NAD⁺)

Resorufin (or other suitable fluorescent probe for NADH detection)

Diaphorase

Oxanosine analog (test compound)

96-well microplate

Microplate reader capable of fluorescence detection

Procedure:

Reagent Preparation:

Prepare a stock solution of the oxanosine analog in a suitable solvent (e.g., DMSO).

Prepare working solutions of the inhibitor by diluting the stock solution in assay buffer.

Prepare solutions of IMP, NAD⁺, resorufin, and diaphorase in assay buffer.

Assay Protocol:

To each well of a 96-well plate, add the following in order:

Assay buffer
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A solution of the oxanosine analog at various concentrations (or vehicle control).

IMPDH2 enzyme solution.

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the

enzyme.

Initiate the enzymatic reaction by adding a mixture of IMP and NAD⁺.

Immediately add the detection reagent containing resorufin and diaphorase.

Measure the fluorescence intensity (e.g., excitation at 530-560 nm and emission at 590

nm) over time in a kinetic mode.

Data Analysis:

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration

of the inhibitor.

Plot the reaction velocity against the inhibitor concentration.

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50%

inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

To determine the inhibition constant (Kᵢ), perform the assay with varying concentrations of

both the substrate (IMP) and the inhibitor. Analyze the data using Michaelis-Menten and

Lineweaver-Burk plots.

This guide provides a foundational understanding of the structure-activity relationship of

oxanosine and its analogs. The provided data and protocols are intended to support further

research into the development of novel therapeutic agents based on the oxanosine scaffold.

The lack of extensive SAR data for a series of oxanosine analogs highlights a significant gap

in the current literature and presents an opportunity for future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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